EED Inhibitory Potency Advantage
In a direct biochemical assay measuring inhibition of pyrrolidine inhibitor-based Oregon-green probe binding to GST-tagged EED, 2-[3-(2-Methylphenyl)pyrrolidin-1-YL]ethanamine exhibited an IC50 of 40 nM [1]. This level of potency distinguishes it from several structurally related amino pyrrolidines within the same class, which have been reported with significantly higher IC50 values in similar EED binding assays, including compounds with IC50s of 350 nM [2], 1570 nM [3], and 8300 nM [4], highlighting that the specific substitution pattern of the target compound is critical for achieving sub-100 nM activity.
| Evidence Dimension | EED protein binding inhibition (IC50) |
|---|---|
| Target Compound Data | 40 nM |
| Comparator Or Baseline | Structurally related amino pyrrolidines: 350 nM, 1570 nM, 8300 nM |
| Quantified Difference | 8.75-fold to 207.5-fold improvement in potency |
| Conditions | Inhibition of pyrrolidine inhibitor-based Oregon-green probe binding to GST-tagged EED after 1 hr by TR-FRET assay |
Why This Matters
This quantitative differentiation demonstrates that the 2-methylphenyl substitution pattern confers superior EED inhibitory potency, making the compound a preferred chemical probe for epigenetic research where robust target engagement is required.
- [1] BindingDB. (n.d.). BDBM50231834 CHEMBL4059817. Retrieved from https://bindingdb.org View Source
- [2] BindingDB. (n.d.). BDBM50231879 CHEMBL4098240. Retrieved from https://bindingdb.org View Source
- [3] RCSB PDB. (2016). 5U69: Polycomb protein EED in complex with inhibitor. Retrieved from https://www.rcsb.org View Source
- [4] BindingDB. (n.d.). Ki Summary: ChEMBL_1657640 (CHEMBL4007110). Retrieved from https://bdb2.ucsd.edu View Source
